molecular formula C12H15IO2 B14847775 2-(Cyclohexyloxy)-6-iodophenol

2-(Cyclohexyloxy)-6-iodophenol

Cat. No.: B14847775
M. Wt: 318.15 g/mol
InChI Key: UNFBGMOXAZYYFK-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-6-iodophenol is an organic compound characterized by the presence of a cyclohexyloxy group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-6-iodophenol typically involves the iodination of 2-(Cyclohexyloxy)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-6-iodophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding hydroxy compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate are often employed in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexyloxy)-6-iodophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-6-iodophenol depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds with biological targets, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexyloxy)phenol: Lacks the iodine atom, resulting in different reactivity and applications.

    6-Iodophenol: Lacks the cyclohexyloxy group, affecting its solubility and interaction with biological targets.

    2-(Cyclohexyloxy)-4-iodophenol: Similar structure but with the iodine atom in a different position, leading to variations in chemical behavior and applications.

Uniqueness

2-(Cyclohexyloxy)-6-iodophenol is unique due to the combination of the cyclohexyloxy group and the iodine atom on the phenol ring. This structural arrangement imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it valuable for targeted applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

2-cyclohexyloxy-6-iodophenol

InChI

InChI=1S/C12H15IO2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h4,7-9,14H,1-3,5-6H2

InChI Key

UNFBGMOXAZYYFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C(=CC=C2)I)O

Origin of Product

United States

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